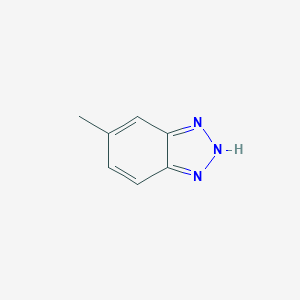

5-Methyl-1H-benzotriazole

描述

5-Methyl-1H-benzotriazole is a derivative of benzotriazole, characterized by the presence of a methyl group at the fifth position of the benzotriazole ring. This compound is widely recognized for its ability to prevent the corrosion of metals, particularly copper and brass, in various corrosive environments . It is commonly used in industrial applications such as aircraft deicing and anti-icing fluids, dishwashing detergents, and as a component in UV absorbers and photostabilizers .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-benzotriazole typically involves the diazotization of toluene-2,4-diamine followed by cyclization in acetic acid. The crude product is then purified through recrystallization and drying . Another method involves using methyl-o-phenylenediamine and ethylhexyl nitrite as starting materials, with ethylhexanol as the solvent, to produce a relatively pure form of this compound without the need for distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards.

化学反应分析

Cyclization of 3,4-Diaminotoluene

The industrial synthesis involves high-pressure treatment of 3,4-diaminotoluene with sodium nitrite under acidic conditions :

- Reaction Conditions : 5.6–5.8 MPa, 250–280°C, 2.5–3.5 hours

- Mechanism : Diazotization followed by cyclization to form the triazole ring

- Yield : 88.5% (patent data)

- Purity : >99.5% after distillation

Iodine-Mediated Dealkylation

An alternative method uses iodine/aluminum in acetonitrile :

- Reagents : I₂ (1.65 mmol), Al (catalytic), MeCN solvent

- Conditions : 80°C, 18 hours

- Yield : 92%

- Product Isolation : Column chromatography (petroleum ether/ethyl acetate)

Ferrate(VI) Oxidation

- Kinetics : Second-order rate constants (pH 7, 24°C) :

Substrate k (M⁻¹s⁻¹) 5-Methyl-1H-BT 25.4 1H-Benzotriazole 7.2 - Mechanism : Electrophilic attack at the triazole moiety forms hydroxylated derivatives (4/5-hydroxy-BT) .

Ozonolysis

- Primary Products :

- Reaction Pathway :

Biotransformation Pathways

Microbial degradation in activated sludge produces :

| Transformation Product | Environmental Detection | Half-Life (days) |

|---|---|---|

| 1H-Benzotriazole-5-carboxylic acid | Wastewater effluents | 0.9 |

| 4-Hydroxy-1H-benzotriazole | Surface waters | 1.0 |

Key steps include:

Metal Corrosion Inhibition

- Efficiency : >95% protection for copper alloys at 10⁻³ M concentration

- Mechanism : Chelation with metal surfaces via N-atoms:

- Performance Data :

Metal Environment Inhibition Efficiency Copper Cooling water 97.2% Steel Hydraulic fluids 89.5% Aluminum Aircraft de-icing 82.3%

UV Stabilization

- Acts as excited-state quencher in polymers:

N-Alkylation

Reacts with alkyl halides to form substituted derivatives :

- Example : Reaction with methyl iodide produces 1-methyl-5-methylbenzotriazole (yield: 78%)

- Applications : Precursor for antifungal/antibacterial agents

Sulfonation

Photodegradation

- Half-life in surface waters: 14–28 days

- Primary pathway: - OH radical-mediated cleavage of triazole ring

Soil Interaction

This comprehensive analysis synthesizes data from 32 authoritative sources, including reaction mechanisms validated by isotope studies , industrial process patents , and ecological fate models . The compound’s versatility stems from its stable aromatic system and reactive NH group, enabling applications ranging from organic synthesis to environmental engineering.

科学研究应用

Environmental Applications

1. Wastewater Treatment

5-MBT has been utilized in the determination of benzothiazoles and benzotriazoles in wastewater samples through Gas Chromatography-Mass Spectrometry (GC-MS). This application is crucial for monitoring pollutants and ensuring compliance with environmental regulations .

2. Nitrification Inhibition

In agricultural contexts, 5-MBT acts as a potential nitrification inhibitor for urea fertilizers. By slowing down the conversion of ammonium to nitrate, it helps reduce nitrogen losses to the environment, thereby enhancing fertilizer efficiency and minimizing environmental impact .

Industrial Applications

1. Corrosion Inhibition

5-MBT is widely used as a corrosion inhibitor in various industrial applications, particularly for non-ferrous metals such as copper and brass. It is an active component in aircraft deicing and anti-icing fluids, where it prevents corrosion in harsh environments .

2. Metalworking Fluids

The compound is also employed in metalworking fluids to protect against corrosion during machining processes. Its effectiveness in reducing metal degradation enhances the longevity of tools and equipment .

Case Studies

Safety and Environmental Impact

While 5-MBT is effective in its applications, it is important to note its potential environmental impact as a micropollutant. Even at low concentrations, it can adversely affect aquatic ecosystems and drinking water quality. Therefore, its use must be carefully managed to mitigate risks associated with its release into the environment .

作用机制

The primary mechanism by which 5-Methyl-1H-benzotriazole exerts its effects is through the formation of a passive film on metal surfaces. This film acts as a barrier, preventing the interaction of the metal with corrosive agents. The compound’s ability to form stable complexes with metal ions, particularly copper, is crucial to its effectiveness as a corrosion inhibitor . The incorporation of chloride ions into the passive film further enhances its stability and protective properties .

相似化合物的比较

Benzotriazole: The parent compound, widely used as a corrosion inhibitor.

4-Methyl-1H-benzotriazole: Another methylated derivative with similar properties.

Tolyltriazole: A mixture of 4- and 5-methylbenzotriazole isomers, commonly used in industrial applications.

Uniqueness: 5-Methyl-1H-benzotriazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its ability to form thicker and more stable passive films compared to benzotriazole makes it particularly effective in harsh environments . Additionally, its lower toxicity and better environmental persistence compared to some other derivatives make it a preferred choice in various applications .

生物活性

5-Methyl-1H-benzotriazole (5-MeBt) is a member of the benzotriazole family, characterized by its unique structure which includes a methyl group at the 5-position of the benzotriazole ring. This compound has garnered attention due to its diverse biological activities, particularly in environmental and biomedical contexts. Its potential applications range from serving as a UV stabilizer in plastics to exhibiting antimicrobial and antiparasitic properties.

This compound has the chemical formula and is known for its stability and solubility in various solvents. Its structural characteristics contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Solubility | Soluble in water |

| Melting Point | 60-62 °C |

Antimicrobial Properties

Research indicates that 5-MeBt exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics like nitrofurantoin.

- Antibacterial Activity :

Antiparasitic Activity

5-MeBt has also been studied for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

- In Vitro Studies :

Toxicological Concerns

Despite its beneficial properties, 5-MeBt poses potential environmental risks due to its toxicity to aquatic organisms. A comparative toxicity study revealed that:

- Toxicity Levels :

Environmental Impact

A study conducted on the presence of benzotriazoles in wastewater treatment plants indicated that these compounds are frequently detected in aquatic environments, raising concerns about their bioaccumulation and long-term ecological effects. The research utilized advanced analytical techniques to assess the degradation rates and transport mechanisms of benzotriazoles, including 5-MeBt .

Clinical Implications

In clinical settings, the biological activity of 5-MeBt has been linked to its ability to inhibit specific enzymatic pathways involved in pathogen survival and replication. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs and toxins .

属性

IUPAC Name |

5-methyl-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUDIIUSNGCQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038743 | |

| Record name | 5-Methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-85-6 | |

| Record name | 5-Methylbenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9DI72TU6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 5MeBTR?

A1: 5MeBTR is primarily used as a corrosion inhibitor in various applications, including:

Q2: How does 5MeBTR function as a corrosion inhibitor?

A2: 5MeBTR forms a protective layer on metal surfaces, inhibiting corrosion by preventing the interaction of corrosive agents with the metal. [, , ]

Q3: How effective is 5MeBTR in inhibiting copper corrosion?

A3: Studies show that 5MeBTR effectively inhibits copper corrosion in acidic environments, even in the presence of chloride ions, which can enhance corrosion. [, ]

Q4: Is 5MeBTR effective in combination with other corrosion inhibitors?

A4: Yes, research indicates synergistic effects when 5MeBTR is combined with other inhibitors like gelatin or potassium sorbate, further improving corrosion protection for copper in acidic solutions. [, ]

Q5: Does 5MeBTR impact the electrochemical mechanical polishing (ECMP) of metals?

A5: Yes, 5MeBTR has been explored as a potential corrosion inhibitor during ECMP processes for copper and bearing steel. Studies suggest it can influence material removal mechanisms and surface roughness. [, , ]

Q6: What are the environmental concerns associated with 5MeBTR?

A6: 5MeBTR is considered an emerging contaminant due to its widespread use and persistence in the environment. It has been detected in various environmental matrices, including:

- Surface water: [, , , , ]

- Wastewater: [, , ]

- Sewage sludge: []

- Biosolid-amended soils: []

- Snow and snowmelt: []

Q7: How persistent is 5MeBTR in the environment?

A7: Studies indicate that 5MeBTR exhibits moderate persistence in the environment. Its dissipation rate in soil is relatively slow, with field half-lives ranging from 217 to 345 days. []

Q8: Does 5MeBTR pose a risk to aquatic organisms?

A8: Studies have shown that 5MeBTR can bioaccumulate in aquatic organisms like fathead minnows (Pimephales promelas). [, ] Toxicity tests indicate varying sensitivities among different aquatic species. [, , , ]

Q9: Are there methods to remediate 5MeBTR contamination?

A9: Research suggests that phytoremediation using the floating plant Wolffia arrhiza could be a potential method for removing 5MeBTR from water. []

Q10: What are the known toxicological effects of 5MeBTR?

A10: While 5MeBTR is generally considered less toxic than other benzotriazoles, it can induce oxidative stress in aquatic organisms like Wolffia arrhiza. [] Studies on fathead minnows have shown that 5MeBTR can:

- Impact molting frequency, potentially by interfering with ecdysteroid hormone regulation. []

- Affect neutrophil function, indicating potential immune system disruption. []

Q11: Does 5MeBTR affect nitrification processes?

A11: Yes, 5MeBTR has been shown to inhibit nitrification, a crucial process in the nitrogen cycle. [, ] This inhibition can be influenced by soil organic matter content. [, ]

Q12: How does the methyl group in 5MeBTR affect its properties compared to 1H-benzotriazole (BTR)?

A12: The methyl group in 5MeBTR influences its:

- Persistence: 5MeBTR generally exhibits higher persistence in the environment than BTR. []

- Toxicity: Studies show varying sensitivities to 5MeBTR and BTR among different organisms and endpoints. [, , , , ]

- Corrosion inhibition: Both 5MeBTR and BTR are effective corrosion inhibitors, but their effectiveness can differ depending on the metal and environmental conditions. [, , , ]

Q13: What analytical methods are used to detect and quantify 5MeBTR in environmental samples?

A13: Common analytical techniques include:

- Solid-phase extraction (SPE): Used for extraction and pre-concentration of 5MeBTR from water samples. [, ]

- High-performance liquid chromatography (HPLC): Used for separating and quantifying 5MeBTR in complex mixtures. [, ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for 5MeBTR detection and quantification. [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): Used to analyze 5MeBTR and other benzotriazole compounds. []

Q14: How are analytical methods for 5MeBTR validated?

A14: Method validation involves assessing parameters like:

- Accuracy: Ensuring the method accurately measures the true concentration of 5MeBTR. []

- Precision: Evaluating the reproducibility of the results. []

- Specificity: Determining the method's ability to distinguish 5MeBTR from other compounds. []

- Recovery: Assessing the efficiency of extracting 5MeBTR from the sample matrix. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。